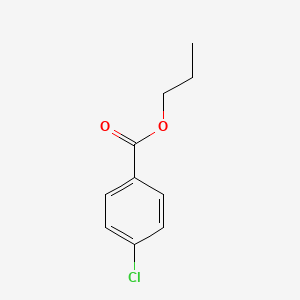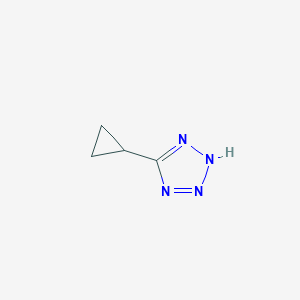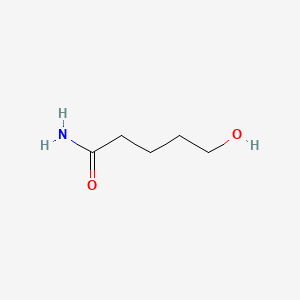
Propyl 4-chlorobenzoate
Overview
Description
Propyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation and Environmental Remediation
Biodegradation of Chlorinated Biphenyls
Research has shown that bacterial strains like Pseudomonas cepacia P166 can degrade biphenyl and polychlorinated biphenyls, producing 4-chlorobenzoate as an intermediate. This process is critical in environmental remediation of pollutants like chlorinated biphenyls (Arensdorf & Focht, 1995).
Microbial Biodegradation
Microorganisms such as Achromobacter sp. and Bacillus brevis can biodegrade 4-chlorobiphenyl, again producing 4-chlorobenzoate as a major metabolic product. This highlights the role of microorganisms in breaking down environmentally persistent chlorinated compounds (Massé et al., 1984).
Bioremediation by Lysinibacillus macrolides
Studies on Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, demonstrate its capability to degrade 4-chlorobenzoic acid, making it a promising candidate for bioremediation of chlorobenzoic acids in polluted soils (Samadi et al., 2020).
Chemical and Biochemical Research
Reaction Rate Studies
The temperature dependence of the reaction between hydroxyl radicals and 4-chlorobenzoic acid has been studied, revealing a linear relationship that aids in understanding the kinetics of environmental processes involving these compounds (Kawaguchi, Hidaka, & Nishimura, 2022).
Structural Analysis of Enzymes
Research on the structure of 4-chlorobenzoate:CoA ligase/synthetase has provided insights into the enzymatic mechanisms for degrading chlorinated compounds, contributing to our understanding of molecular processes in bioremediation (Gulick, Lu, & Dunaway-Mariano, 2004).
Understanding Dehalogenation Mechanisms
Studies on the nonenzymatic reaction related to 4-chlorobenzoyl CoA dehalogenase provide a deeper understanding of the catalytic mechanisms involved in the dehalogenation of chlorinated compounds (Y. and Bruice, 1997).
Chromatographic Applications
- Use in Chromatography: Cellulose tris(4-chlorobenzoate) has been studied as a chromatographic stationary phase. Its synthesis and characterization contribute to advancements in chromatographic techniques, particularly in the separation of various organic compounds (Zhen Yun-feng, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of 4-chlorobenzoic acid, which is known to be involved in various biochemical reactions . .
Mode of Action
It is known that chlorobenzoic acids can undergo a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and properties of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
It is known that chlorobenzoic acids can be involved in various biochemical reactions, such as the claisen condensation reaction . This reaction results in the formation of β-keto esters, which can be further metabolized in various biochemical pathways .
Pharmacokinetics
The molecular weight of propyl 4-chlorobenzoate is 198646 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the reactions involving chlorobenzoic acids can lead to changes in the structure and properties of the compound, potentially affecting its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study on the biodegradation of 4-chlorobenzoic acid found that optimal conditions for degradation were a pH of 5.25, a temperature of 32.75°C, a 4-chlorobenzoic acid concentration of 237.17 ppm, and an inoculation percentage of 18.32% . These factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Propyl 4-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with benzoate-1,2-dioxygenase, which catalyzes the conversion of chlorobenzoic acids into chlorocatechols . This interaction is crucial for the degradation and bioremediation of chlorobenzoic acids in the environment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for benzoate-1,2-dioxygenase, leading to the formation of chlorocatechols . This enzymatic reaction is essential for the breakdown and detoxification of chlorobenzoic acids in biological systems.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of chlorobenzoic acids. It interacts with enzymes such as benzoate-1,2-dioxygenase, which catalyzes its conversion into chlorocatechols . These metabolic pathways are essential for the detoxification and bioremediation of chlorobenzoic acids in biological systems.
Properties
IUPAC Name |
propyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFFSGNRQPNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324436 | |
| Record name | Propyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25800-30-0 | |
| Record name | Benzoic acid, 4-chloro-, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25800-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406728 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025800300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)




![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
